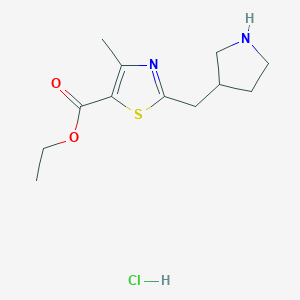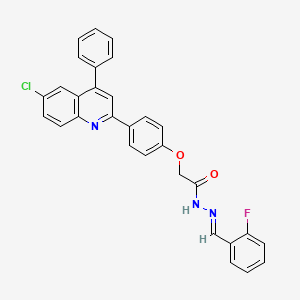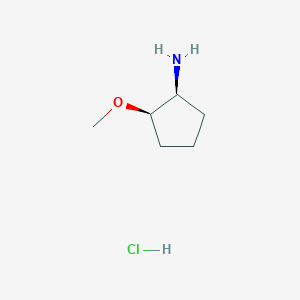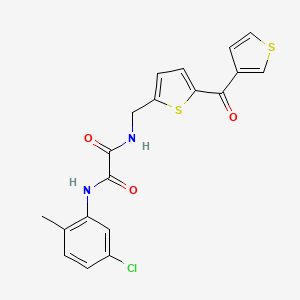![molecular formula C28H26N2O7 B2961908 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866590-08-1](/img/structure/B2961908.png)
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C29H28N2O8 . It has a molecular weight of 532.549 . The compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: COc1ccc(cc1)C(=O)c1cn(CC(=O)Nc2cc(OC)cc(OC)c2)c2cc(OC)c(OC)cc2c1=O . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Drug Design
Compounds within the chemical family of quinolinones and related derivatives have been extensively researched for their potential in drug design and synthesis. For example, studies have demonstrated the synthesis of novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This indicates that structurally complex quinolinones are viable precursors in the development of new therapeutic agents.
Pharmacokinetics and Metabolism
Research into the metabolism of related compounds provides insight into their pharmacokinetic behaviors, crucial for drug development. For instance, an HPLC method was developed for determining novel anti-hypertension agents in rat plasma, facilitating pharmacokinetic studies (Chang et al., 2016). Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs.
Molecular Docking and Antitumor Activity
Molecular docking studies of quinazolinone analogues have revealed their potential as antitumor agents. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant in vitro antitumor activity, with certain compounds showing broad-spectrum activity against various cancer cell lines (Al-Suwaidan et al., 2016). These findings underscore the importance of structural modifications in enhancing the biological activity of quinolinone derivatives.
Environmental Degradation and Toxicology
The environmental behavior and degradation pathways of similar compounds have also been investigated, shedding light on their stability and transformation in ecosystems. For example, the degradation and transformation products of acetaminophen in soil were studied to understand its fate and potential impact on the environment (Li et al., 2014). Such research is vital for assessing the ecological safety and environmental persistence of chemical substances.
Material Science and Fluorescence Studies
In material science, the structural aspects and properties of quinoline derivatives have been explored for their potential in creating new materials. Research into the fluorescence properties of quinoline-based compounds, for instance, has implications for developing novel fluorescent materials and sensors (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-34-19-9-5-17(6-10-19)27(32)22-15-30(16-26(31)29-18-7-11-20(35-2)12-8-18)23-14-25(37-4)24(36-3)13-21(23)28(22)33/h5-15H,16H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXREGRXCIXOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)




![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)

